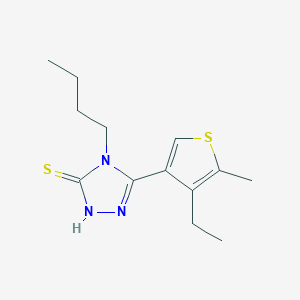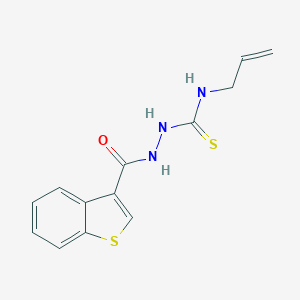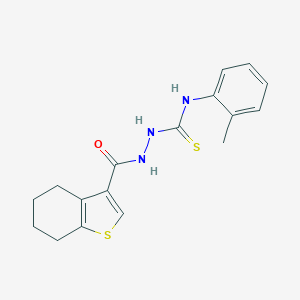![molecular formula C16H14F8N2O3 B456583 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone](/img/structure/B456583.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone is a complex organic compound characterized by its multiple fluorine atoms and pyrazole ring structure
Méthodes De Préparation
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone involves several steps, typically starting with the preparation of the pyrazole ring. The synthetic route often includes:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced through a reaction with a suitable fluorinating agent.
Attachment of the Benzoyl Group: The benzoyl group is attached via a Friedel-Crafts acylation reaction.
Addition of the Tetrafluoropropoxy Group: This step involves the reaction of the intermediate compound with a tetrafluoropropoxy reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activities.
Modulating Cellular Pathways: The compound can influence various cellular pathways, including signal transduction and metabolic processes, by interacting with key proteins and receptors.
Comparaison Avec Des Composés Similaires
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methanone can be compared with other similar compounds, such as:
3,5-bis(trifluoromethyl)-1H-pyrazole: This compound has similar fluorine-containing groups but lacks the benzoyl and tetrafluoropropoxy groups, making it less complex.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl: This compound has a different core structure but shares the presence of multiple fluorine atoms.
3,5-bis(2,2,2-trifluoroethoxy)pyrazole: This compound has similar ether groups but differs in the positioning and number of fluorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H14F8N2O3 |
|---|---|
Poids moléculaire |
434.28g/mol |
Nom IUPAC |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methanone |
InChI |
InChI=1S/C16H14F8N2O3/c17-11(18)10-5-16(28,14(21)22)26(25-10)12(27)9-3-1-8(2-4-9)6-29-7-15(23,24)13(19)20/h1-4,11,13-14,28H,5-7H2 |
Clé InChI |
NSVMRAFWGOZPLM-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)C(F)F |
SMILES canonique |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456500.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456501.png)
![1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456502.png)


![N-[4-(7-[4-(dimethylamino)benzylidene]-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl)phenyl]-N,N-dimethylamine](/img/structure/B456511.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456512.png)
![5-({5-[(3,4-Dichlorophenoxy)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456513.png)
![2-[5-(3-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B456515.png)
![(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(3,4-DIMETHOXYPHENYL)-7-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456517.png)
![N-isobutyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456518.png)
![[5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B456521.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456523.png)
